

Technical Guide: Mechanism of Action of N-Hydroxy-N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name:	<i>N</i> -hydroxy- <i>N</i> -(2-methylphenyl)propanamide
CAS No.:	151826-41-4
Cat. No.:	B125090

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Executive Summary

N-hydroxy-N-(2-methylphenyl)propanamide (also known as N-propionyl-N-hydroxy-*o*-toluidine) is a synthetic N-arylhydroxamic acid derivative. Its biological activity is defined by two distinct, concentration-dependent mechanisms:

- **Toxicological Bioactivation (Genotoxicity):** It acts as a substrate for cytosolic N,O-acyltransferases (NAT/AHAT) and sulfotransferases (SULT). These enzymes convert the N-hydroxy moiety into an unstable ester (N-acetoxy/sulfoxy), which undergoes heterolytic cleavage to generate a highly electrophilic nitrenium ion. This ion covalently binds to DNA, primarily at the C8 position of guanine, initiating mutagenesis.
- **Pharmacological Inhibition (Metalloenzymes):** The hydroxamic acid functional group (-CON(OH)-) functions as a bidentate chelator and redox-active pharmacophore. It potently inhibits iron-dependent enzymes such as Lipoxygenase (LOX) and Peroxidases by reducing the active site ferric ion (

) to the inactive ferrous state (

) or by trapping the metal in a stable chelate complex.

Chemical Identity & Physicochemical Properties

Understanding the MoA requires a precise definition of the molecular architecture, particularly the steric influence of the ortho-methyl group.

Property	Value / Description	Impact on Mechanism
IUPAC Name	N-hydroxy-N-(2-methylphenyl)propanamide	Defines the core amide scaffold.
CAS Number	151826-41-4	Unique identifier for literature retrieval.
Molecular Formula		MW: 179.22 g/mol .
Functional Group	N-Arylhydroxamic Acid	Responsible for metal chelation and redox cycling.
Steric Features	ortho-Methyl (o-Tolyl)	Induces torsion in the N-phenyl bond, reducing coplanarity and affecting resonance stability of the nitrenium ion.
Acidity (pKa)	~8.5 - 9.0 (N-OH)	At physiological pH (7.4), a fraction exists as the hydroxamate anion (), enhancing metal binding.

Mechanism 1: Metabolic Bioactivation & Genotoxicity

This pathway describes the compound's transformation into a DNA-damaging agent. This is the "Miller & Miller" mechanism of chemical carcinogenesis, relevant for toxicological screening of amide drugs and pesticides.

Enzymatic Activation

The compound is not directly reactive toward DNA. It requires metabolic activation:

- N,O-Acyltransfer: The enzyme Arylhydroxamic Acid N,O-Acyltransferase (AHAT) (often cytosolic NAT1/NAT2) catalyzes the transfer of the propionyl group from the nitrogen to the oxygen.
 - Reaction:
 - This generates an unstable N-acyloxyarylamine.
- Sulfation: Alternatively, Sulfotransferases (SULTs) transfer a sulfate group from PAPS to the hydroxyl group.
 - Reaction:

Formation of the Nitrenium Ion

The N-acyloxy or N-sulfoxy intermediates are unstable leaving groups. They undergo spontaneous heterolytic cleavage of the N-O bond.

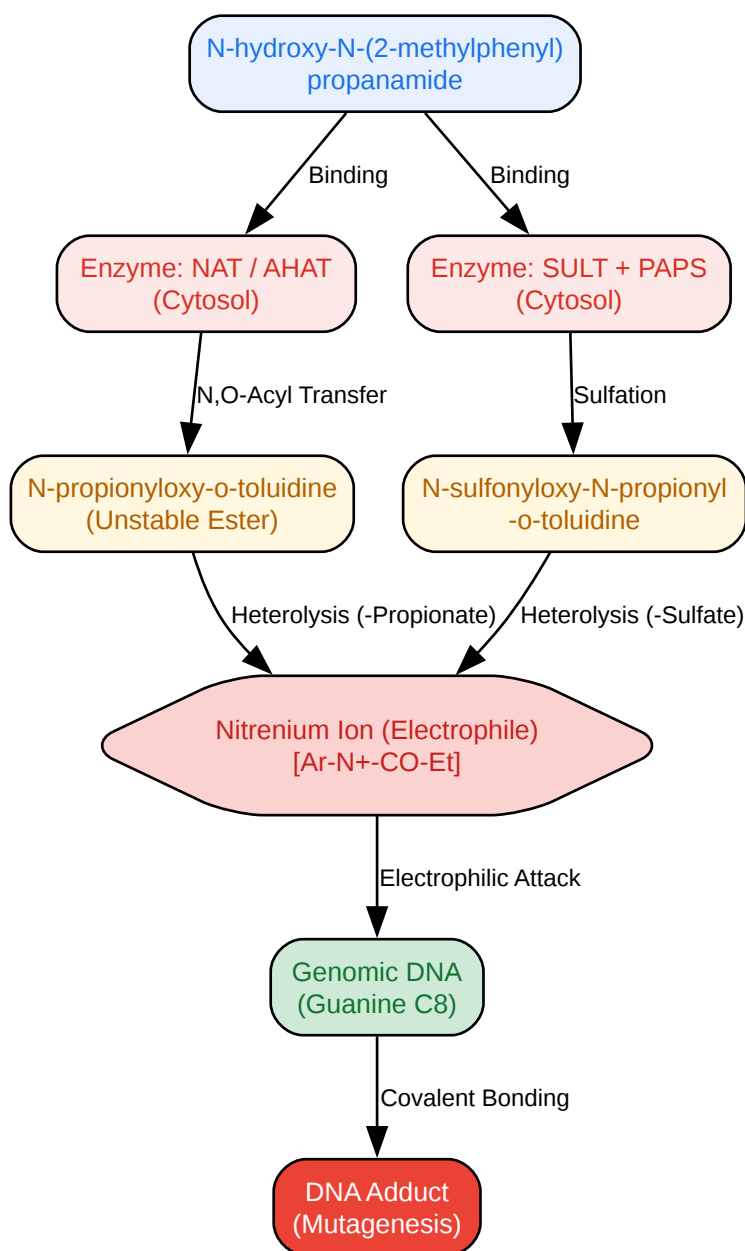
- Leaving Group: Propionate () or Sulfate ().
- Reactive Species: An electrophilic Nitrenium Ion ().
 - The positive charge is delocalized into the aromatic ring (ortho/para positions).
 - The ortho-methyl group provides steric bulk but also stabilizes the cation via inductive effects ().

DNA Adduct Formation

The nitrenium ion attacks nucleophilic centers on DNA bases.

- Primary Target: The C8 atom of Deoxyguanosine (dG).
- Adduct Structure: N-(deoxyguanosin-8-yl)-N-(2-methylphenyl)propanamide.
- Consequence: The bulky adduct causes a conformational distortion (syn-conformation of guanine), leading to replication errors (G
T transversions) and potential carcinogenesis.

Pathway Visualization (DOT)



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Figure 1: Metabolic bioactivation pathway leading to genotoxic DNA adducts.

Mechanism 2: Metalloenzyme Inhibition (Pharmacology)

Beyond toxicology, this compound acts as an inhibitor of enzymes containing redox-active metal centers, specifically Lipoxygenases (LOX) and Peroxidases.

Mechanism: Reductive Inactivation & Chelation

Lipoxygenases contain a non-heme iron active site that cycles between

(inactive) and

(active).

- Reductive Inactivation: The N-hydroxy group () is a reducing agent. It donates an electron to the active site ferric ion (), reducing it to the ferrous state ().
 - Reaction:
 - This uncouples the catalytic cycle, halting the oxidation of arachidonic acid to leukotrienes.
- Chelation: The hydroxamic acid moiety forms a stable 5-membered ring complex with the metal ion, physically blocking substrate access.
 - Binding Mode: Bidentate coordination via the carbonyl oxygen and the hydroxamate oxygen.

Structure-Activity Relationship (SAR)

- N-Propionyl Group: The 3-carbon chain provides optimal lipophilicity (LogP ~2.0) for penetrating the hydrophobic active site channel of 5-LOX, often superior to the more hydrophilic N-acetyl analogs.
- o-Methyl Group: Provides steric selectivity. While it may reduce potency slightly compared to unsubstituted analogs due to steric clash, it increases metabolic stability against hydrolysis by amidases.

Experimental Protocols

The following protocols provide self-validating systems to confirm the described mechanisms.

Protocol A: Synthesis of N-Hydroxy-N-(2-methylphenyl)propanamide

Objective: Produce high-purity substrate for biological assays. Reagents: o-Nitrotoluene, Zinc dust, Ammonium chloride, Propionyl chloride, Sodium bicarbonate.

- Reduction: Dissolve o-nitrotoluene (10 mmol) in 50% EtOH/Water. Add (1.2 eq). Add Zn dust (2.0 eq) portion-wise at . Stir for 1h. Filter ZnO. Extract with ether to obtain N-o-tolylhydroxylamine.
 - Validation: Tollen's test (positive silver mirror) confirms hydroxylamine.
- Acylation: Dissolve the hydroxylamine in diethyl ether containing saturated (biphasic system). Add propionyl chloride (1.0 eq) dropwise at .
 - Critical Step: Maintain low temperature to prevent O-acylation (formation of the ester).
- Purification: Separate organic layer, dry over , and evaporate. Recrystallize from benzene/petroleum ether.
 - QC:
 - NMR must show diagnostic peaks:
 - 2.1 (s, Ar-CH₃),
 - 1.1 (t, CH₃-ethyl),
 - 2.4 (q, CH₂-ethyl).

Protocol B: Assessment of 5-Lipoxygenase Inhibition

Objective: Quantify the

for enzyme inhibition.

- Enzyme Prep: Use recombinant human 5-LOX or purified leukocytes.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM
, 10
ATP.
- Reaction:
 - Incubate enzyme with test compound (0.1 - 100
) for 5 min at room temperature.
 - Initiate reaction by adding Arachidonic Acid (substrate, 100
).
- Detection: Monitor the increase in absorbance at 234 nm (formation of 5-HPETE conjugated diene).
- Calculation: Plot % Inhibition vs. Log[Concentration].
 - Expectation: A sigmoidal dose-response curve.
values for N-arylhydroxamic acids are typically in the low micromolar range (1-10
).

References

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